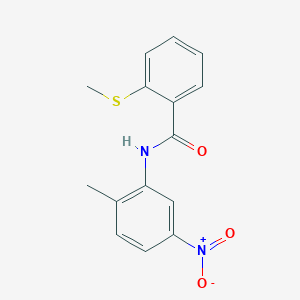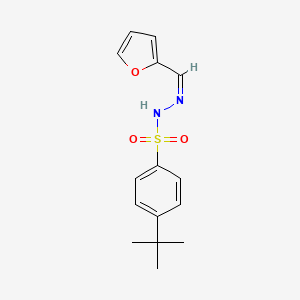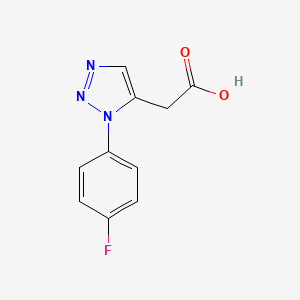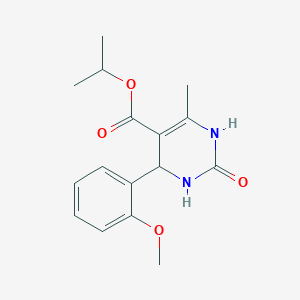![molecular formula C21H25BrN2O3 B4982386 1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B4982386.png)
1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a chemical compound that belongs to the class of benzylpiperazine derivatives. It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring.
Vorbereitungsmethoden
The synthesis of 1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dimethoxybenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with molecular targets in the body. It affects the central and autonomic nervous systems by modulating neurotransmitter release and receptor activity. The compound’s effects on blood pressure and smooth muscle are mediated through its interaction with specific receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other benzylpiperazine derivatives, such as:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar in structure but lacks the ethanone group.
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Contains an indole ring instead of a piperazine ring and has different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-15(25)16-4-6-18(7-5-16)24-10-8-23(9-11-24)14-17-12-19(22)21(27-3)13-20(17)26-2/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRXSFMMGCLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1'-CYCLOHEXAN]-5(7H)-ONE](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B4982340.png)
![N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine](/img/structure/B4982352.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[4-methyl-5-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide](/img/structure/B4982361.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)




